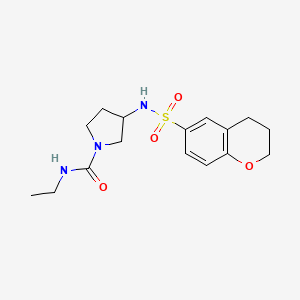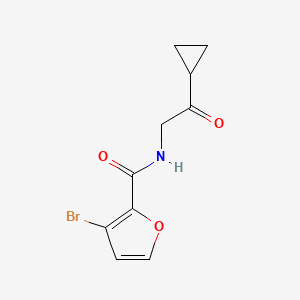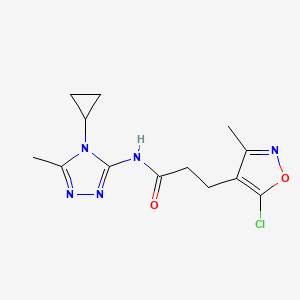![molecular formula C16H19N3O2 B6962920 N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide](/img/structure/B6962920.png)
N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide is a chemical compound characterized by the presence of a cyanophenyl group attached to a cyclopropyl ring, which is further connected to a morpholine ring via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide typically involves the following steps:
Formation of the cyanophenylcyclopropyl intermediate: This step involves the reaction of a suitable cyanophenyl precursor with a cyclopropylating agent under controlled conditions.
Coupling with morpholine: The intermediate is then reacted with morpholine in the presence of a coupling agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-cyanophenyl)cyclopropyl]prop-2-enamide
- 2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide
- 1-(3-cyanophenyl)-N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]methanesulfonamide
Uniqueness
N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[1-(3-cyanophenyl)cyclopropyl]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c17-11-13-2-1-3-14(10-13)16(4-5-16)18-15(20)12-19-6-8-21-9-7-19/h1-3,10H,4-9,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIKNYCJEAIJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC(=C2)C#N)NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2,5-Dichlorophenyl)-2-methylpiperazin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B6962841.png)
![3-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2-thiazole-4-carboxamide](/img/structure/B6962848.png)
![4-[4-(2,5-dichlorophenyl)-2-methylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6962853.png)


![2-[(2,4-difluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6962871.png)
![4-[2-(Benzimidazol-1-yl)propanoylamino]oxane-4-carboxamide](/img/structure/B6962877.png)

![(2R)-N-[[2-(3-methylbutoxy)phenyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6962889.png)
![3-Fluoro-4-[[(2-methylpyridin-3-yl)methylamino]methyl]benzonitrile](/img/structure/B6962896.png)
![2-tert-butyl-N-[1-(3-cyanophenyl)cyclopropyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6962907.png)

![4-(2-ethylbenzimidazol-1-yl)-N-[(1-methylpyrazol-4-yl)methyl]piperidine-1-carboxamide](/img/structure/B6962931.png)
![N-cyclopropyl-N-ethyl-3,5-dimethyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B6962936.png)
